2-Anthracenecarboxylic acid, 1,4-diamino-9,10-dihydro-9,10-dioxo-, 1-methylethyl ester
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Overview
Description
2-Anthracenecarboxylic acid, 1,4-diamino-9,10-dihydro-9,10-dioxo-, 1-methylethyl ester: is a complex organic compound derived from anthracene. This compound is characterized by its anthracene core structure, which is a polycyclic aromatic hydrocarbon, and the presence of carboxylic acid, diamino, and ester functional groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxylic acid, 1,4-diamino-9,10-dihydro-9,10-dioxo-, 1-methylethyl ester typically involves multiple steps:
Starting Material: The synthesis begins with anthracene, which undergoes oxidation to form anthraquinone.
Functional Group Introduction: Anthraquinone is then subjected to nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Esterification: Finally, the carboxylic acid group is esterified with isopropanol in the presence of an acid catalyst to form the 1-methylethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl groups can lead to the formation of hydroxy derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), sulfuric acid.
Major Products Formed
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
2-Anthracenecarboxylic acid, 1,4-diamino-9,10-dihydro-9,10-dioxo-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone-2-carboxylic acid: Similar structure but lacks the diamino and ester groups.
1-Anilino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid: Contains an anilino group instead of diamino groups.
2-Anthracenecarboxylic acid methyl ester: Similar ester group but lacks the diamino groups.
Uniqueness
Functional Groups: The presence of both diamino and ester groups in the same molecule is unique.
Applications: Its combination of functional groups makes it versatile for various applications in research and industry.
Properties
CAS No. |
70917-34-9 |
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Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
propan-2-yl 1,4-diamino-9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-8(2)24-18(23)11-7-12(19)13-14(15(11)20)17(22)10-6-4-3-5-9(10)16(13)21/h3-8H,19-20H2,1-2H3 |
InChI Key |
KQBPPKIWYDVYHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
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